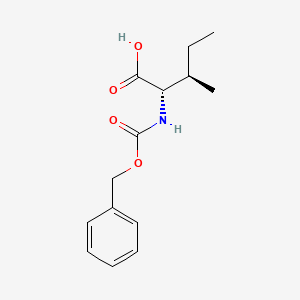

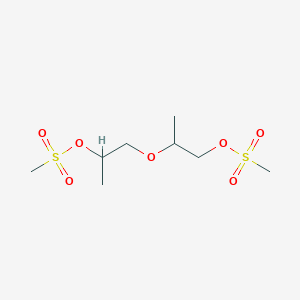

(2S)-2-amino(1,2,3,4-13C4)butanedioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-2-amino(1,2,3,4-13C4)butanedioic acid, also known as L-aspartic acid-[13C4,15N], is a labeled form of L-aspartic acid. This compound is an α-amino acid used in the biosynthesis of proteins and is non-essential for humans. It is often used in metabolic research and various scientific applications due to its stable isotope labeling.

Mécanisme D'action

Target of Action

L-Aspartic acid-13C4 is an isotope-labeled analog of L-Aspartic acid . Aspartic acid is a non-essential amino acid that plays a crucial role in the body’s metabolism and function . It is involved in various biochemical processes, including protein synthesis, enzyme activation, and neurotransmission .

Mode of Action

L-Aspartic acid-13C4 interacts with its targets in the same way as the unlabeled L-Aspartic acid . It participates in transamination reactions, where it donates or accepts nitrogen groups. This process is essential for the synthesis and breakdown of certain amino acids .

Biochemical Pathways

L-Aspartic acid-13C4 is involved in several biochemical pathways. It plays a key role in the citric acid cycle (also known as the Krebs cycle), which is the central metabolic pathway in all aerobic organisms . It also participates in the urea cycle, where it contributes to the removal of excess nitrogen from the body .

Pharmacokinetics

The pharmacokinetics of L-Aspartic acid-13C4 are expected to be similar to those of the unlabeled compound. As an amino acid, it is well-absorbed in the gut and distributed throughout the body . It can cross the blood-brain barrier and reach the central nervous system . The compound is metabolized in the liver and excreted in the urine .

Result of Action

The action of L-Aspartic acid-13C4 at the molecular and cellular level results in the synthesis of proteins and other important biomolecules. It also influences the function of the nervous system by acting as a neurotransmitter .

Action Environment

The action of L-Aspartic acid-13C4 can be influenced by various environmental factors. For example, the pH of the surrounding environment can affect its ionization state, which in turn can influence its interaction with targets . Additionally, the presence of other molecules can affect its absorption, distribution, metabolism, and excretion .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino(1,2,3,4-13C4)butanedioic acid typically involves the incorporation of carbon-13 isotopes into the L-aspartic acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis process. The reaction conditions often involve controlled environments to ensure the incorporation of the isotopes at specific positions within the molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process includes fermentation techniques where microorganisms are fed with carbon-13 labeled substrates, leading to the production of the labeled amino acid. This method ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2-amino(1,2,3,4-13C4)butanedioic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo acids.

Reduction: The carboxyl groups can be reduced to form alcohols.

Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include oxo acids, alcohols, and various substituted derivatives of the original compound .

Applications De Recherche Scientifique

(2S)-2-amino(1,2,3,4-13C4)butanedioic acid has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.

Medicine: Utilized in diagnostic imaging and as a tracer in metabolic studies to investigate disease mechanisms.

Industry: Applied in the production of labeled compounds for research and development purposes.

Comparaison Avec Des Composés Similaires

Similar Compounds

L-aspartic acid: The non-labeled form of the compound, used in protein biosynthesis.

L-glutamic acid: Another α-amino acid with similar properties but different metabolic roles.

L-alanine: A simpler α-amino acid used in protein synthesis and metabolic studies.

Uniqueness

The uniqueness of (2S)-2-amino(1,2,3,4-13C4)butanedioic acid lies in its stable isotope labeling, which allows for detailed metabolic studies and precise tracking in biochemical research. This makes it a valuable tool in various scientific disciplines, providing insights that are not possible with non-labeled compounds.

Propriétés

| There are also claims that L-aspartate has ergogenic effects, that it enhances performance in both prolonged exercise and short intensive exercise. It is hypothesized that L-aspartate, especially the potassium magnesium aspartate salt, spares stores of muscle glycogen and/or promotes a faster rate of glycogen resynthesis during exercise. It has also been hypothesized that L-aspartate can enhance short intensive exercise by serving as a substrate for energy production in the Krebs cycle and for stimulating the purine nucleotide cycle. | |

Numéro CAS |

55443-54-4 |

Formule moléculaire |

C4H7NO4 |

Poids moléculaire |

137.07 g/mol |

Nom IUPAC |

2-amino(1,2,3,4-13C4)butanedioic acid |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i1+1,2+1,3+1,4+1 |

Clé InChI |

CKLJMWTZIZZHCS-JCDJMFQYSA-N |

SMILES |

C(C(C(=O)O)N)C(=O)O |

SMILES isomérique |

[13CH2]([13CH]([13C](=O)O)N)[13C](=O)O |

SMILES canonique |

C(C(C(=O)O)N)C(=O)O |

Color/Form |

White, crystalline solid Orthorhombic bisphenoidal leaflets or rods |

Densité |

1.6603 at 13 °C 1.7 g/cm³ |

melting_point |

270-271 °C 270 °C |

Description physique |

Dry Powder Colorless solid; [ICSC] White powder; [Sigma-Aldrich MSDS] Solid COLOURLESS CRYSTALS. White crystals or crystalline powder; odourless |

Numéros CAS associés |

25608-40-6 1115-63-5 (mono-potassium salt) 14007-45-5 (potassium salt) 17090-93-6 (hydrochloride salt) 2001-89-0 (di-potassium salt) 2068-80-6 (magnesium (2:1) salt) 21059-46-1 (calcium salt) 3792-50-5 (mono-hydrochloride salt) 39162-75-9 (calcium (2:1) salt) 5598-53-8 (di-hydrochloride salt) |

Solubilité |

1 g in 222.2 ml water at 20 °C; 1 g in 149.9 ml water at 30 °C; more sol in salt soln; sol in acids, alkalies Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine In water, 5,360 mg/L at 25 °C 5.39 mg/mL Solubility in water, g/100ml: 0.45 Slightly soluble in water; Insoluble in ether Insoluble (in ethanol) |

Pression de vapeur |

0.0000013 [mmHg] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B3329152.png)